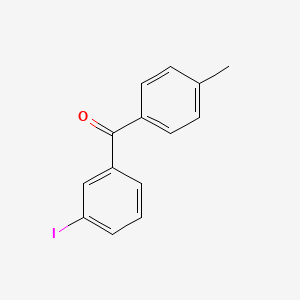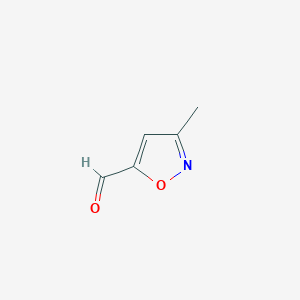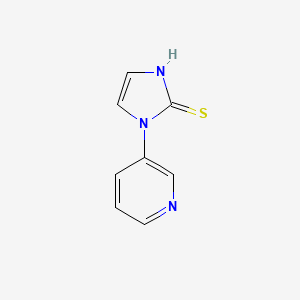
1-Pyridin-3-YL-1H-imidazole-2-thiol
Overview
Description
1-Pyridin-3-YL-1H-imidazole-2-thiol is a heterocyclic compound that contains both pyridine and imidazole rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with thePI3 Kα enzyme and the Sterol 14-alpha demethylase (CYP51) protein . These targets play crucial roles in cellular signaling and fungal growth, respectively.
Mode of Action
For instance, compounds with similar structures have been shown to reduce the migration and invasion abilities of certain cells .
Biochemical Pathways
Compounds with similar structures have been involved in pathways related to cell migration and invasion .
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
Biochemical Analysis
Biochemical Properties
1-Pyridin-3-YL-1H-imidazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. The thiol group in its structure is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins. This interaction can lead to the modulation of enzyme activity, either through inhibition or activation. For instance, this compound has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK signaling pathway, leading to altered gene expression and cellular responses . Additionally, its interaction with metabolic enzymes can result in changes to cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the thiol group to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of oxidizing agents . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize to the cytoplasm and nucleus, where it can interact with cytoplasmic enzymes and nuclear transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its subcellular distribution and targeting to specific organelles .
Preparation Methods
One common method involves the reaction of pyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1-Pyridin-3-YL-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Major Products: These reactions can yield a variety of products, including disulfides, sulfonic acids, and substituted imidazole derivatives.
Scientific Research Applications
1-Pyridin-3-YL-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Pyridin-3-YL-1H-imidazole-2-thiol can be compared with other similar compounds, such as:
2-(1H-Imidazol-2-yl)pyridine: This compound also contains both pyridine and imidazole rings but differs in the position of the imidazole ring attachment.
1-(1H-Imidazol-1-yl)pyridin-2-yl)methanone: This compound has a similar structure but includes a methanone group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDFGXJICAQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445315 | |
| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-15-2 | |
| Record name | 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


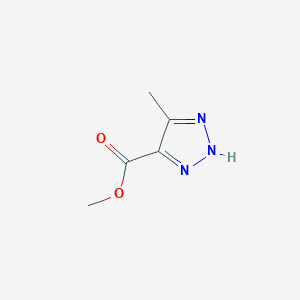
![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)
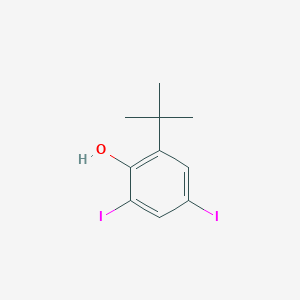
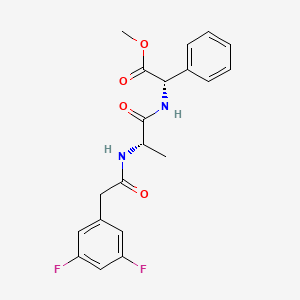
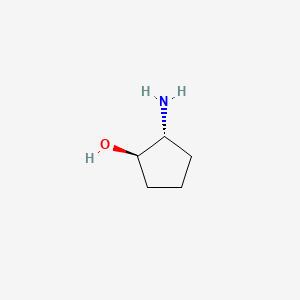
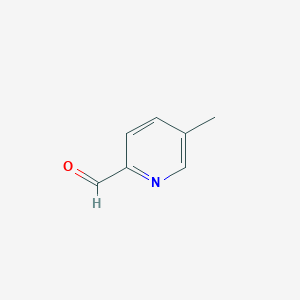
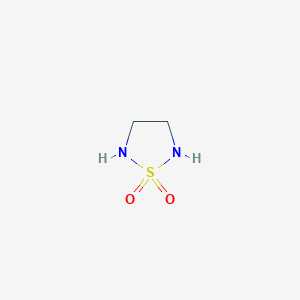
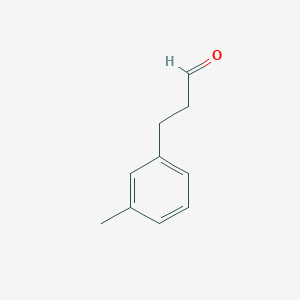

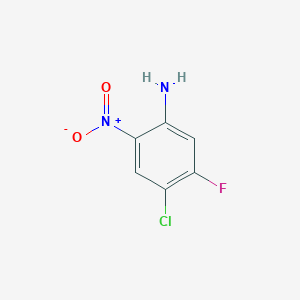
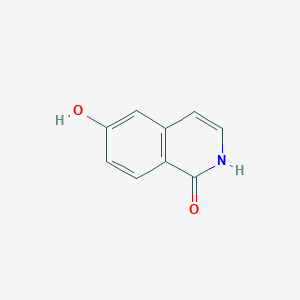
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)
